molecular formula C31H38O18 B580168 3',4'-Bis(hydroxyethyl)rutoside CAS No. 862127-01-3

3',4'-Bis(hydroxyethyl)rutoside

Cat. No.: B580168
CAS No.: 862127-01-3
M. Wt: 698.627
InChI Key: DIWKHRUNUCGNGI-MVXJRKCZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Bis(hydroxyethyl)rutoside typically involves the hydroxyethylation of rutoside. This process can be carried out using ethylene oxide under controlled conditions to ensure the selective addition of hydroxyethyl groups at the 3’ and 4’ positions .

Industrial Production Methods

Industrial production of 3’,4’-Bis(hydroxyethyl)rutoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Bis(hydroxyethyl)rutoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3’,4’-Bis(hydroxyethyl)rutoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3’,4’-Bis(hydroxyethyl)rutoside is unique compared to other similar compounds due to its specific hydroxyethylation pattern. Similar compounds include:

Properties

IUPAC Name

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-15(35)9-14(34)10-18(20)47-28(29)13-2-3-16(43-6-4-32)17(8-13)44-7-5-33/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWKHRUNUCGNGI-MVXJRKCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862127-01-3
Record name 3',4'-Di-O-(beta-hydroxyethyl)rutoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862127013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-DI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JV5L5901
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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